molecular formula C30H26N8O4 B11665507 6-[(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11665507
M. Wt: 562.6 g/mol
InChI Key: JWFOBZCDRZPWFL-ZCTHSVRISA-N
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Description

6-[(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Functional Group Introduction: The methoxy, nitrobenzyl, and benzylidene groups are introduced through a series of substitution and condensation reactions.

    Hydrazinyl Group Addition: The hydrazinyl group is added through a reaction with hydrazine derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrobenzyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the methoxy and nitrobenzyl groups.

    Reduction Products: Amino derivatives from the reduction of the nitro group.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

6-[(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Utilized in the development of advanced materials with specific properties such as conductivity and fluorescence.

    Organic Synthesis: Acts as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. The functional groups allow it to bind to specific sites, influencing biological pathways. For example, the nitrobenzyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2E)-2-{3-methoxy-4-[(4-methoxybenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
  • **6-[(2E)-2-{3-methoxy-4-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine

Uniqueness

The presence of the nitrobenzyl group in 6-[(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine distinguishes it from similar compounds. This group imparts unique redox properties and potential biological activity, making it a compound of interest for further research.

Properties

Molecular Formula

C30H26N8O4

Molecular Weight

562.6 g/mol

IUPAC Name

2-N-[(E)-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C30H26N8O4/c1-41-27-18-22(14-17-26(27)42-20-21-12-15-25(16-13-21)38(39)40)19-31-37-30-35-28(32-23-8-4-2-5-9-23)34-29(36-30)33-24-10-6-3-7-11-24/h2-19H,20H2,1H3,(H3,32,33,34,35,36,37)/b31-19+

InChI Key

JWFOBZCDRZPWFL-ZCTHSVRISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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